![molecular formula C16H13F3N2O2 B4618558 3-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4618558.png)
3-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide
Overview
Description
“3-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “3-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide”, there are related studies that might be useful. For instance, a study discusses the catalytic protodeboronation of pinacol boronic esters . Another study presents a one-pot synthesis of trifluoromethyl amines and perfluoroalkyl amines with CF3SO2Na and RfSO2Na . A patent also describes a method for synthesizing m-trifluoromethyl acetophenone .Scientific Research Applications
Trifluoromethylation Reactions
The trifluoromethyl group (CF₃) within AKOS001316291 plays a crucial role in pharmaceuticals, agrochemicals, and materials. Researchers have focused on its radical trifluoromethylation, which involves introducing CF₃ groups into carbon-centered radical intermediates . This application has implications for drug development, synthetic chemistry, and material science.
Crop Protection and Agrochemicals
Among the derivatives of AKOS001316291, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) stands out. It serves as a chemical intermediate for synthesizing crop-protection products. The demand for 2,3,5-DCTF remains high, making it a critical compound in agriculture .
Medicinal Chemistry
The trifluoromethyl group’s unique electronic properties influence drug design. Researchers explore its incorporation into drug molecules to enhance bioavailability, metabolic stability, and binding affinity. AKOS001316291 may serve as a scaffold for developing novel pharmaceuticals .
Materials Science
The trifluoromethyl group’s electron-withdrawing nature impacts material properties. Researchers investigate its use in polymers, catalysts, and functional materials. AKOS001316291 could contribute to designing advanced materials with tailored properties .
Organic Synthesis
AKOS001316291’s structure provides opportunities for diverse synthetic pathways. Researchers can utilize it as a building block for constructing complex molecules. Its trifluoromethyl moiety enables the creation of novel compounds with unique reactivity .
Chemical Biology
Understanding the interactions of AKOS001316291 with biological macromolecules is essential. Researchers explore its binding to proteins, enzymes, and nucleic acids. This knowledge informs drug discovery and potential therapeutic applications .
properties
IUPAC Name |
3-acetamido-N-[3-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c1-10(22)20-13-6-2-4-11(8-13)15(23)21-14-7-3-5-12(9-14)16(17,18)19/h2-9H,1H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOYAELJCPGGFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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